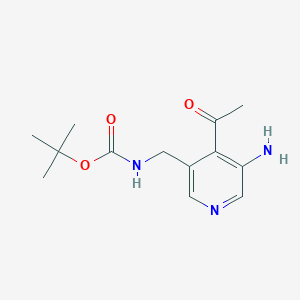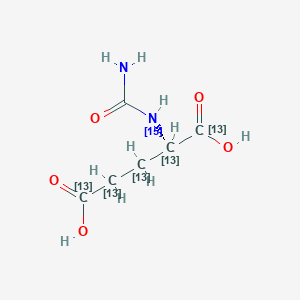
1,3-Difluoro-2-difluoromethoxy-5-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Difluoro-2-difluoromethoxy-5-iodobenzene is a chemical compound with the molecular formula C7H3F4IO. This compound is characterized by the presence of fluorine, iodine, and difluoromethoxy groups attached to a benzene ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-difluoromethoxy-5-iodobenzene typically involves the introduction of fluorine and iodine atoms onto a benzene ring, followed by the addition of a difluoromethoxy group. One common synthetic route includes:
Methoxylation: The difluoromethoxy group can be introduced using difluoromethyl ether (CHF2OCH3) under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and methoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Difluoro-2-difluoromethoxy-5-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) and potassium fluoride (KF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of iodinated quinones or other oxidized derivatives.
Reduction Products: Reduction can yield deiodinated or partially reduced products.
Aplicaciones Científicas De Investigación
1,3-Difluoro-2-difluoromethoxy-5-iodobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3-Difluoro-2-difluoromethoxy-5-iodobenzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the iodine atom can facilitate radiolabeling for imaging purposes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Difluoro-5-iodobenzene: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.
1-(Difluoromethoxy)-3-fluoro-5-iodobenzene: Similar structure but with a different substitution pattern, affecting its reactivity and applications.
5-(Difluoromethoxy)-1,3-difluoro-2-iodobenzene: Another closely related compound with variations in the position of substituents.
Uniqueness
1,3-Difluoro-2-difluoromethoxy-5-iodobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both fluorine and iodine atoms, along with the difluoromethoxy group, makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H3F4IO |
|---|---|
Peso molecular |
306.00 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-1,3-difluoro-5-iodobenzene |
InChI |
InChI=1S/C7H3F4IO/c8-4-1-3(12)2-5(9)6(4)13-7(10)11/h1-2,7H |
Clave InChI |
HSQUDNYROQTVKX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)OC(F)F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl [5-(1,3-dioxolan-2-YL)pyridin-2-YL]acetate](/img/structure/B14855214.png)

![potassium;[(E)-[9-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylnonylidene]amino] sulfate](/img/structure/B14855245.png)










